5-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid
Description
Crystallographic Data
While X-ray crystallographic data for this specific compound is not widely reported, structural analogs such as 3,5-dimethylpyrazole derivatives exhibit planar pyrazole rings with bond lengths of 1.34–1.37 Å for N–N and 1.45–1.48 Å for C–N. The pyrazole ring typically adopts a nearly planar conformation, with substituents like chloro and methyl groups occupying equatorial positions to minimize steric strain.
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃) : Signals include:
- ¹³C NMR : Key peaks at δ 165.5 ppm (carboxylic acid C=O), δ 152.3 ppm (pyrazole C4), and δ 110–145 ppm (furan and pyrazole aromatic carbons).
- IR (KBr) : Strong absorption bands at 1705 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (aromatic C=C), and 750 cm⁻¹ (C–Cl).
- Mass Spectrometry (ESI-MS) : Major fragment at m/z 254.0 ([M+H]⁺), with secondary peaks at m/z 209.1 (loss of COOH) and m/z 125.0 (furan fragment).
Substituent Configuration and Tautomeric Considerations
Substituent Configuration
The pyrazole ring is substituted at positions 3 , 4 , and 5 with methyl, chloro, and methyl groups, respectively. The methylene bridge (–CH₂–) connects the pyrazole’s N1 to the furan’s C5, while the carboxylic acid group is at the furan’s C2 (Figure 1). This configuration is confirmed by the compound’s SMILES string and IUPAC name.
Tautomeric Behavior
Pyrazoles generally exhibit annular tautomerism, where the proton shifts between N1 and N2. However, in this compound, the presence of 4-chloro and 3,5-dimethyl substituents sterically and electronically lock the tautomeric form. The chloro group’s electron-withdrawing effect stabilizes the N1-protonated tautomer, while the methyl groups at C3 and C5 prevent ring inversion. Solid-state ¹³C NMR studies of similar 3,5-disubstituted pyrazoles show no evidence of tautomeric exchange, confirming a single tautomer in the crystalline phase.
Figure 1 : Substituent configuration and tautomeric locking in this compound. The chloro group (green) and methyl groups (blue) restrict tautomerism.
Properties
IUPAC Name |
5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3/c1-6-10(12)7(2)14(13-6)5-8-3-4-9(17-8)11(15)16/h3-4H,5H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZYAKOJMOCPJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives to form the pyrazole ring . The furoic acid moiety can be introduced through a subsequent reaction with a suitable furan derivative under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
5-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may be explored for its therapeutic potential in treating various diseases.
Industry: The compound’s unique structure can be utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The furoic acid moiety may enhance the compound’s binding affinity and specificity . Detailed studies on the molecular pathways involved are necessary to fully understand its mechanism of action .
Comparison with Similar Compounds
a. 5-{[4-Chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylic Acid
- Substituents : The pyrazole ring contains 4-chloro and 3,5-bis(difluoromethyl) groups instead of methyl groups.
- Impact : Difluoromethyl groups increase electronegativity and metabolic stability but reduce solubility in aqueous media. This analog was discontinued commercially (CymitQuimica, 2025), suggesting inferior performance in applications requiring balanced lipophilicity and solubility .
b. 1-(4-Methylphenyl)-2-(5-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)Ethanone
- Structure : Features a triazolethio moiety instead of a furoic acid group.
- Bioactivity : Exhibits fungicidal activity (Liu et al., 2011), implying that the furoic acid group in the target compound may alter target specificity or binding kinetics .
2.2. Functional Group Derivatives
a. 5-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-(2,6-dichlorobenzylidene)-2-furohydrazide
- Modification : The carboxylic acid is replaced with a hydrazide group.
b. Isopropyl 4-({5-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate
- Modification : The carboxylic acid is converted to an amide-linked ester.
- Impact : Enhanced lipophilicity (molecular weight: 415.87 g/mol) likely improves membrane permeability but reduces solubility, making it a candidate for prodrug development .
Data Tables: Structural and Functional Comparisons
Table 1: Substituent Effects on Pyrazole-Containing Compounds
Table 2: Functional Group Derivatives
*Calculated from molecular formula C₁₀H₁₁ClN₂O₃.
Research Findings and Implications
- In contrast, triazolethio derivatives (e.g., Liu et al., 2011) likely act via different mechanisms, such as disrupting membrane integrity .
- Physicochemical Properties : The carboxylic acid group provides moderate solubility, whereas ester/amide derivatives prioritize membrane penetration. The discontinued bis(difluoromethyl) analog may have faced challenges in bioavailability or toxicity.
- Synthetic Flexibility : The pyrazole core allows for modular substitutions, enabling tuning of electronic (e.g., fluorine incorporation) and steric (e.g., methyl vs. dichlorobenzylidene) properties .
Biological Activity
5-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid (CAS Number: 312310-61-5) is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C11H11ClN2O3
- Molecular Weight : 254.67 g/mol
- Purity : 95%
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
1. Anticancer Activity
Several studies have investigated the anticancer potential of this compound. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines.
| Study | Cancer Type | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| SJSA-1 (osteosarcoma) | 0.22 | Induces p53 activation | |
| Various solid tumors | Moderate growth inhibition | MDM2 inhibition |
The compound's ability to activate p53 and induce apoptosis in tumor cells is particularly noteworthy. In a study involving the SJSA-1 cell line, administration at a dose of 100 mg/kg demonstrated significant tumor growth inhibition through modulation of key apoptotic pathways.
2. Anti-inflammatory Properties
Research has suggested that compounds similar to this compound may possess anti-inflammatory effects. The inhibition of pro-inflammatory cytokines could be a mechanism through which this compound exerts its effects.
3. Antimicrobial Activity
Preliminary studies have indicated that this compound may also exhibit antimicrobial properties. The structural characteristics of pyrazole derivatives often correlate with enhanced antibacterial activity.
Case Studies
Case Study 1: Antitumor Efficacy
In a controlled laboratory setting, researchers administered varying concentrations of this compound to SJSA-1 cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 0.22 µM demonstrating its potency as an anticancer agent.
Case Study 2: Mechanistic Insights
Further investigations into the mechanism revealed that the compound acts as an MDM2 inhibitor, leading to increased levels of p53 protein and subsequent activation of apoptotic pathways in cancer cells. This suggests potential applications in therapies targeting MDM2 for cancers characterized by p53 mutations.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 5-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including alkylation of the pyrazole ring followed by coupling with a functionalized furan-carboxylic acid. Key intermediates are monitored via thin-layer chromatography (TLC) and characterized using -NMR and -NMR to confirm regioselectivity and purity . For example, hydrazine hydride-mediated cyclization (under reflux in glacial acetic acid) is a critical step, requiring strict temperature control (~80–100°C) to avoid side products .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Assigns protons and carbons to confirm substitution patterns (e.g., distinguishing pyrazole methyl groups at δ ~2.1–2.3 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (±5 ppm accuracy).
- HPLC-PDA : Quantifies purity (>95%) and detects trace impurities .
Q. What preliminary biological assays are recommended for screening its bioactivity?
- Methodological Answer : Start with in vitro assays:
- Enzyme Inhibition : Test against COX-2 or kinases (IC determination via fluorometric assays).
- Antimicrobial Screening : Use broth microdilution (MIC values) against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts during synthesis?
- Methodological Answer : Apply Design of Experiments (DoE) to systematically vary parameters:
| Factor | Range | Response Variable |
|---|---|---|
| Temperature | 70–110°C | Yield (%) |
| Solvent | DMF, THF, AcOH | Purity (HPLC) |
| Catalyst Loading | 0.5–2.0 mol% | Reaction Time |
Q. How do structural analogs of this compound resolve contradictions in reported bioactivity data?
- Methodological Answer : Compare derivatives with modified substituents:
| Analog | Pyrazole Substitution | Furan Modification | Bioactivity (IC) |
|---|---|---|---|
| A | 3-CF | 5-NO | 12 µM (COX-2) |
| B | 4-Cl, 3,5-diCH | 2-COOH (target) | 18 µM (COX-2) |
- Molecular docking clarifies steric/electronic effects on target binding .
Q. What advanced methodologies validate the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Measures binding affinity () and stoichiometry.
- X-ray Crystallography : Resolves enzyme-ligand co-crystal structures to identify key interactions (e.g., hydrogen bonds with pyrazole methyl groups) .
Q. How can computational models predict environmental fate or degradation pathways?
- Methodological Answer : Use EPI Suite or TEST software to estimate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
